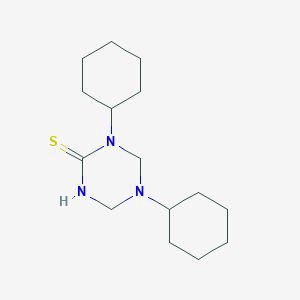![molecular formula C16H15F3N2O3 B5880706 N-(3,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5880706.png)
N-(3,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N-(3,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea and similar compounds involves various chemical strategies designed to introduce specific functional groups, such as the dimethoxyphenyl and trifluoromethylphenyl groups, into the urea backbone. Techniques often include reactions under controlled conditions to ensure the desired specificity and yield. While the specific synthesis of N-(3,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea is not directly detailed, studies on related compounds provide insight into potential methods and challenges associated with synthesizing such molecules.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(3,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea is characterized by techniques such as X-ray crystallography, which reveals the arrangement of atoms within the molecule and the spatial orientation of its functional groups. These studies often highlight the planarity of the aromatic systems and the orientation of substituents, which can influence the compound's physical and chemical properties. For example, the structure of 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea showcases an almost planar dimethoxyphenyl moiety and highlights the importance of hydrogen bonding in stabilizing the molecular structure (Choi et al., 2010).
properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c1-23-13-7-12(8-14(9-13)24-2)21-15(22)20-11-5-3-4-10(6-11)16(17,18)19/h3-9H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYRXDJVRDLERK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5880625.png)



![N'-{[(4-bromophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5880666.png)
![N'-[2-(3,5-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5880669.png)


![N-(4-methoxyphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5880696.png)



![N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]butanamide](/img/structure/B5880718.png)
![7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5880723.png)